molecular formula C7H12O3 B8476923 4,4-Dimethoxy-2-methylbut-2-enal CAS No. 51575-69-0

4,4-Dimethoxy-2-methylbut-2-enal

Cat. No.: B8476923
CAS No.: 51575-69-0
M. Wt: 144.17 g/mol
InChI Key: UKYNGIDUKUFOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethoxy-2-methylbut-2-enal (CAS: 51575-69-0) is a chemical compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is characterized as an α,β-unsaturated aldehyde derivative, featuring a conjugated system with a formyl group and a double bond, and is substituted with methoxy groups at the 4-position and a methyl group at the 2-position . This specific structure, particularly the reactive aldehyde within the conjugated system, confers high electrophilicity and makes the compound a valuable building block in organic synthesis . Its primary research value is demonstrated in the synthesis of complex, bioactive molecules. For instance, it serves as a key intermediate in the convergent synthesis of novel bio-orthogonal retinoid-based probes (clickable vitamins) . These probes are structurally and functionally analogous to vitamin A and are used to track the uptake and metabolism of retinoids in human immune cells, providing valuable insights into mucosal immunity . The compound's reactivity also suggests potential utility in other synthetic applications, such as serving as a precursor in catalysis or as a dienophile in cycloaddition reactions . Researchers should note that this compound is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use . Appropriate safety precautions must be observed during handling.

Properties

CAS No.

51575-69-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethoxy-2-methylbut-2-enal

InChI

InChI=1S/C7H12O3/c1-6(5-8)4-7(9-2)10-3/h4-5,7H,1-3H3

InChI Key

UKYNGIDUKUFOQS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(OC)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,4-Dimethoxy-2-methylbut-2-enal and related compounds, including 4,4-diethoxy-3-methylbut-2-en-1-ol:

Property This compound 4,4-Diethoxy-3-methylbut-2-en-1-ol Crotonaldehyde
Molecular Formula C₇H₁₂O₃ (inferred) C₉H₁₈O₃ C₄H₆O
Functional Groups Aldehyde, methoxy, α,β-unsaturated Alcohol, ethoxy, α,β-unsaturated Aldehyde, α,β-unsaturated
Key Substituents 2-methyl, 4,4-dimethoxy 3-methyl, 4,4-diethoxy None (simple enal)
Electrophilicity High (due to aldehyde and C=C) Moderate (alcohol reduces reactivity) High
Steric Effects Moderate (methoxy groups) Higher (ethoxy groups) Low
Potential Applications Synthetic intermediates, catalysis Solvents, polymer precursors Industrial synthesis, resins

Key Observations:

Functional Group Influence: The aldehyde group in this compound enhances its electrophilicity compared to the alcohol group in 4,4-diethoxy-3-methylbut-2-en-1-ol. This makes the former more reactive in nucleophilic additions or Diels-Alder reactions.

Electronic Effects :

  • The electron-donating methoxy groups in this compound may stabilize the conjugated system via resonance, altering reaction pathways compared to simpler enals like crotonaldehyde.

Synthetic Utility: While 4,4-diethoxy-3-methylbut-2-en-1-ol has been historically studied for applications in polymer chemistry (e.g., as a monomer or crosslinking agent), the aldehyde analog (this compound) is more likely to serve as a building block for pharmaceuticals or agrochemicals due to its reactive aldehyde group .

Research Findings and Limitations

  • Data Gaps : The evidence provided lacks direct experimental data (e.g., melting point, solubility, spectroscopic profiles) for this compound. Comparative analyses rely on structural extrapolation and literature from analogs like 4,4-diethoxy-3-methylbut-2-en-1-ol.
  • Reactivity Studies: Older studies on ethoxy-substituted enols (e.g., from Liebigs Annalen der Chemie) suggest that alkoxy groups influence regioselectivity in cycloadditions, a trend likely applicable to methoxy-substituted enals .

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethoxy-2-methylbut-2-enal, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via aldol condensation or acetal protection strategies. For example, a two-step approach involving (i) condensation of methyl vinyl ketone with glyoxylic acid under acidic conditions, followed by (ii) protection of the carbonyl group using methanol and a Brønsted acid catalyst (e.g., H₂SO₄). Optimization should focus on:
  • Temperature : Maintain 0–5°C during acetal formation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane to enhance reaction efficiency.
  • Catalyst Loading : 5 mol% of acid catalyst for balanced reactivity and purification ease.
    Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm purity and structural fidelity .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Employ a combination of:
  • NMR Spectroscopy : Identify methoxy groups (δ 3.2–3.4 ppm in ¹H NMR) and α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm).
  • GC-MS : Monitor molecular ion peaks (m/z ≈ 158 for [M]⁺) and fragmentation patterns (e.g., loss of methoxy groups).
  • IR Spectroscopy : Confirm C=O stretching (1680–1720 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹).
    Cross-validate results with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient (80:20 to 95:5 over 20 min) for purity assessment .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound’s reactivity across studies be resolved?

  • Methodological Answer : Divergences in kinetic data often arise from variations in experimental setups (e.g., solvent polarity, temperature gradients). To address this:
  • Triangulation : Compare data from multiple methods (e.g., UV-Vis kinetics, NMR time-course experiments).
  • Control Experiments : Standardize solvent systems (e.g., DMSO vs. THF) and oxygen exclusion (via inert gas purging).
  • Computational Validation : Use density functional theory (DFT) to model transition states and compare with experimental activation energies.
    Recent hybrid modeling approaches, integrating wet-lab data with computational parameters, have improved consistency in resolving such discrepancies .

Q. What computational strategies best predict the electrophilic reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Combine frontier molecular orbital (FMO) theory and molecular dynamics (MD) simulations:
  • FMO Analysis : Calculate HOMO-LUMO gaps to assess reactivity toward dienes. Lower gaps (e.g., <5 eV) indicate higher electrophilicity.
  • MD Simulations : Model solvent effects (e.g., toluene vs. ethanol) on reaction trajectories and stereoselectivity.
    Studies on structurally similar enals (e.g., 4-methoxy-2-methylbut-2-enal) show that Mulliken charges on the β-carbon correlate strongly with experimental rate constants (R² > 0.85) .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Aldol condensation, acetal protection Flow chemistry for scalability
Characterization NMR, GC-MS, IR X-ray crystallography, in-situ FTIR monitoring
Data Analysis Retention time matching (HPLC)Multivariate regression, machine learning
Discrepancy Resolution Reproducibility trialsHybrid wet-lab/computational models

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